

# Application Notes and Protocols: Rhodium-Catalyzed Synthesis of S,S-Dimethyl Sulfoximine

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## Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

Cat. No.: *B075141*

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## Introduction

**S,S-Dimethyl sulfoximine** is a versatile and increasingly important building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its ability to act as a bioisostere for sulfone and sulfonamide groups, have led to its incorporation into several clinical drug candidates, enhancing their pharmacokinetic and pharmacodynamic profiles.<sup>[1]</sup> Rhodium-catalyzed imination of sulfoxides has emerged as a powerful and efficient method for the synthesis of sulfoximines, offering mild reaction conditions and broad functional group tolerance.<sup>[2][3]</sup> This document provides detailed application notes and experimental protocols for the synthesis of **S,S-Dimethyl sulfoximine** via rhodium-catalyzed imination, tailored for researchers in academia and the pharmaceutical industry.

## Application in Drug Discovery

The **S,S-dimethyl sulfoximine** moiety is a key structural feature in a number of kinase inhibitors that have entered clinical trials for the treatment of cancer. The sulfoximine group often imparts improved solubility, metabolic stability, and target engagement compared to more traditional functional groups.<sup>[4][5]</sup> Notable examples include:

- Roniciclib (BAY 1000394): A pan-cyclin-dependent kinase (CDK) inhibitor that targets CDK1, CDK2, CDK4, and CDK9, leading to cell cycle arrest.[6][7]
- Atuveciclib (BAY 1143572): A selective inhibitor of positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and Cyclin T1, playing a crucial role in the regulation of transcription.[8][9]
- Ceralasertib (AZD6738): A potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway.

## Data Presentation

The following tables summarize quantitative data for rhodium-catalyzed imination of various sulfoxides to provide an expected range of yields and reaction conditions applicable to the synthesis of **S,S-Dimethyl sulfoximine**.

Table 1: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines.

Entry	Sulfoxide Substrate	Catalyst (mol %)	Imidating Agent	Oxidant	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Methyl p-tolyl sulfoxide	[Rh <sub>2</sub> (OAc) <sub>4</sub> ] (2.5)	BocN <sub>H<sub>2</sub></sub>	PhI(OAc) <sub>2</sub>	CH <sub>2</sub> Cl <sub>2</sub>	40	8	98	
2	Methyl p-tolyl sulfoxide	[Rh <sub>2</sub> (OAc) <sub>4</sub> ] (2.5)	CbzN <sub>H<sub>2</sub></sub>	PhI(OAc) <sub>2</sub>	CH <sub>2</sub> Cl <sub>2</sub>	40	24	52	[2]
3	Thieta ne 1-oxide	[Rh <sub>2</sub> (OAc) <sub>4</sub> ] (2.5)	BocN <sub>H<sub>2</sub></sub>	PhI(OAc) <sub>2</sub>	CH <sub>2</sub> Cl <sub>2</sub>	40	8	85	[2]
4	Dibenzyl sulfoxide	[Rh <sub>2</sub> (OAc) <sub>4</sub> ] (2.5)	Ethyl carbamate	PhI(OAc) <sub>2</sub>	CH <sub>2</sub> Cl <sub>2</sub>	40	8	76	[7]
5	Methyl phenyl sulfoxide	[Rh <sub>2</sub> (esp) <sub>2</sub> ] (2.0)	Propargyl carbamate	PhI(OAc) <sub>2</sub>	Toluene	30	16	87	
6	Methyl p-tolyl sulfoxide	[Rh <sub>2</sub> (esp) <sub>2</sub> ] (2.0)	Allyl carbamate	PhI(OAc) <sub>2</sub>	Toluene	30	16	82	

Table 2: Deprotection of N-Protected Sulfoximines.

Entry	N- Protecte d Sulfoxi mine	Deprote ction Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
1	N-Boc-S- methyl-S- p-tolylsulfo ximine	TFA	CH <sub>2</sub> Cl <sub>2</sub>	rt	1	>95	[5]
2	N-Cbz- S,S- diphenyls ulfoximin e	H <sub>2</sub> , Pd/C	MeOH	rt	0.5	95	
3	N-Boc- sulfoximi ne	Oxalyl chloride	MeOH	rt	1-4	up to 90	
4	N-Cbz- imidazole	Methanol	rt	-	-	-	

## Experimental Protocols

The following are general protocols for the synthesis of **S,S-Dimethyl sulfoximine**, adapted from established literature procedures.

### Protocol 1: Synthesis of N-Boc-S,S-Dimethyl Sulfoximine

This protocol is adapted from the general procedure for rhodium-catalyzed carbamate transfer to sulfoxides.[2]

Materials:

- Dimethyl sulfoxide (DMSO)
- tert-Butyl carbamate (BocNH<sub>2</sub>)
- Dirhodium(II) acetate ([Rh<sub>2</sub>(OAc)<sub>4</sub>])
- Iodobenzene diacetate (PhI(OAc)<sub>2</sub>)
- Magnesium oxide (MgO)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Celite®
- Silica gel

Procedure:

- To a suspension of dimethyl sulfoxide (0.6 mmol, 1.0 equiv.), tert-butyl carbamate (0.9 mmol, 1.5 equiv.), magnesium oxide (2.4 mmol, 4.0 equiv.), and dirhodium(II) acetate (0.015 mmol, 2.5 mol%) in dichloromethane (6 mL) is added iodobenzene diacetate (0.9 mmol, 1.5 equiv.) at room temperature.
- The resulting mixture is stirred at 40 °C for 8 hours.
- The reaction mixture is then filtered through a pad of Celite® and the filtrate is concentrated under reduced pressure.
- The resulting residue is purified by flash chromatography on silica gel to afford N-Boc-S,S-dimethyl sulfoximine.

## Protocol 2: Deprotection of N-Boc-S,S-Dimethyl Sulfoximine to Yield S,S-Dimethyl Sulfoximine

This protocol describes a standard method for the removal of the Boc protecting group.[\[5\]](#)

Materials:

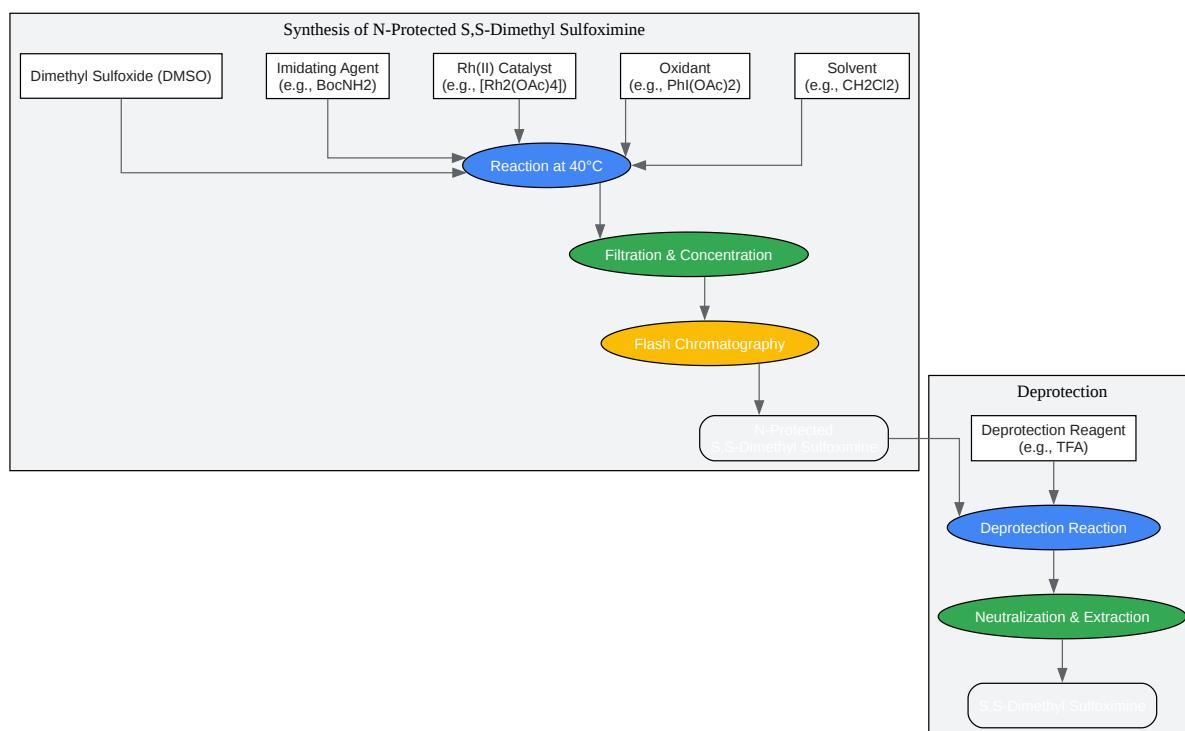
- N-Boc-**S,S-dimethyl sulfoximine**
- Trifluoroacetic acid (TFA)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium bicarbonate solution

Procedure:

- N-Boc-**S,S-dimethyl sulfoximine** (1.0 equiv.) is dissolved in dichloromethane.
- Trifluoroacetic acid (10 equiv.) is added dropwise to the solution at 0 °C.
- The reaction mixture is stirred at room temperature for 1 hour.
- The solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **S,S-dimethyl sulfoximine**.

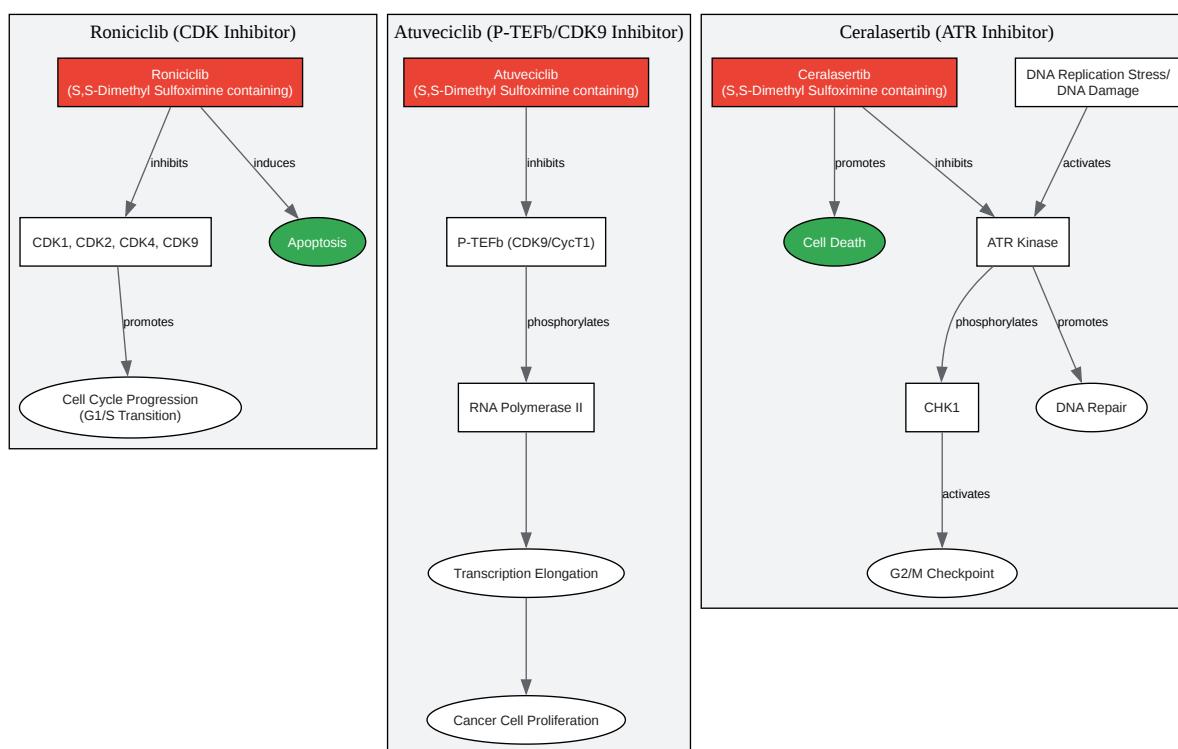
## Visualizations

### Reaction Workflow

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Caption: General workflow for the synthesis of **S,S-Dimethyl Sulfoximine**.

# Signaling Pathways



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Caption: Signaling pathways targeted by **S,S-Dimethyl Sulfoximine**-containing drugs.

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